molecular formula C14H23N3O2 B12930467 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate CAS No. 152028-82-5

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate

Katalognummer: B12930467
CAS-Nummer: 152028-82-5
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: NEALPOZFTMFGSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate is a chemical compound with the molecular formula C14H23N3O2 It features an imidazole ring, a propyl chain, and a cyclohexylmethyl carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate typically involves the reaction of 3-(1H-Imidazol-4-yl)propan-1-amine with cyclohexylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Wirkmechanismus

The mechanism of action of 3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, influencing their structure and function. The carbamate group may also play a role in inhibiting enzymes by forming covalent bonds with active site residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1H-Imidazol-4-yl)propyl (cyclohexylmethyl)carbamate is unique due to the combination of the imidazole ring and the carbamate group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

152028-82-5

Molekularformel

C14H23N3O2

Molekulargewicht

265.35 g/mol

IUPAC-Name

3-(1H-imidazol-5-yl)propyl N-(cyclohexylmethyl)carbamate

InChI

InChI=1S/C14H23N3O2/c18-14(16-9-12-5-2-1-3-6-12)19-8-4-7-13-10-15-11-17-13/h10-12H,1-9H2,(H,15,17)(H,16,18)

InChI-Schlüssel

NEALPOZFTMFGSV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CNC(=O)OCCCC2=CN=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.